molecular formula C12H11N3OS B11987761 N'-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide

N'-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide

Cat. No.: B11987761
M. Wt: 245.30 g/mol
InChI Key: KFJHOVMZQHKPOG-NTEUORMPSA-N
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Description

N’-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide is a chemical compound that features a pyridine ring and a thiophene ring connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-pyridinecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide: Similar structure but may have different substituents on the thiophene ring.

    (E)-N-[1-(pyridin-4-yl)ethylidene]hydroxylamine: Contains a hydroxylamine group instead of a hydrazide group.

    N’-[(1E)-1-(4-pyridinyl)ethylidene]formic hydrazide: Similar structure with a formic hydrazide group.

Uniqueness

N’-[(E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide is unique due to its specific combination of a pyridine ring and a thiophene ring connected through a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H11N3OS/c1-9(10-4-6-13-7-5-10)14-15-12(16)11-3-2-8-17-11/h2-8H,1H3,(H,15,16)/b14-9+

InChI Key

KFJHOVMZQHKPOG-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=NC=C2

solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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